molecular formula C23H22N6O B11599760 2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11599760
M. Wt: 398.5 g/mol
InChI Key: HWUAXDKUCHEWQP-UHFFFAOYSA-N
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Description

  • The phenyl group is introduced via electrophilic aromatic substitution reactions.
  • The phenoxy group is typically added through nucleophilic substitution reactions, using reagents like phenols and alkyl halides.
  • Final Functionalization

    • The isopropyl and methyl groups are introduced through alkylation reactions.
    • Reaction conditions may include the use of alkylating agents such as isopropyl bromide and methyl iodide, along with appropriate solvents and catalysts.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

      Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

      Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

      Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Core

      • Starting with a suitable pyrazole derivative, the core structure is formed through cyclization reactions involving triazole intermediates.
      • Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate cyclization.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.
      • Common oxidizing agents include potassium permanganate and chromium trioxide.
    • Reduction

      • Reduction reactions can target the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, potentially altering its electronic properties.
      • Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
    • Substitution

      • The compound can participate in nucleophilic and electrophilic substitution reactions.
      • Reagents such as halides, amines, and alcohols are commonly employed.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

      Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

    Major Products

      Oxidation Products: Ketones, carboxylic acids.

      Reduction Products: Alcohols, amines.

      Substitution Products: Various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

      Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biology

      Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.

      Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes and disease mechanisms.

    Medicine

      Therapeutic Agents: Due to its biological activity, the compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

      Drug Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industry

      Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

    Mechanism of Action

    The mechanism of action of 2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:

      Bind to Enzyme Active Sites: Inhibiting their activity and affecting metabolic pathways.

      Modulate Receptor Activity: Altering cell signaling and physiological responses.

      Induce Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo-pyrimidine family with similar biological activities.

      Triazolo[1,5-c]pyrimidine:

    Uniqueness

      Structural Complexity: The presence of both pyrazolo and triazolo rings in the same molecule provides unique electronic and steric properties.

      Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs.

      Synthetic Versatility: The compound’s structure allows for various modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

    This detailed overview highlights the significance of 2-[(2-isopropyl-5-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in scientific research and its potential applications across multiple fields

    Properties

    Molecular Formula

    C23H22N6O

    Molecular Weight

    398.5 g/mol

    IUPAC Name

    4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    InChI

    InChI=1S/C23H22N6O/c1-15(2)18-10-9-16(3)11-20(18)30-13-21-26-23-19-12-25-29(17-7-5-4-6-8-17)22(19)24-14-28(23)27-21/h4-12,14-15H,13H2,1-3H3

    InChI Key

    HWUAXDKUCHEWQP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

    Origin of Product

    United States

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